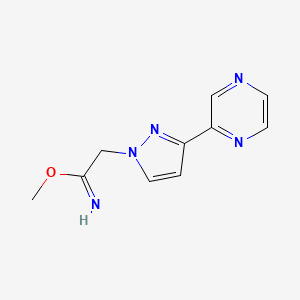

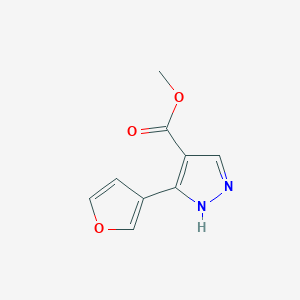

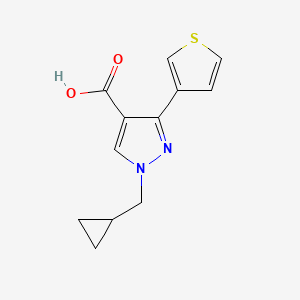

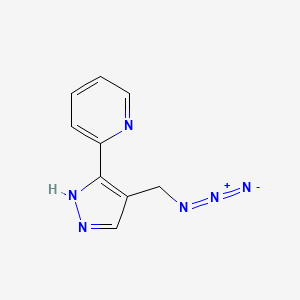

![molecular formula C11H20N4O2 B1490311 2-(2-Azidoetil)-9-metoxi-6-oxa-2-azaspiro[4.5]decano CAS No. 2097944-86-8](/img/structure/B1490311.png)

2-(2-Azidoetil)-9-metoxi-6-oxa-2-azaspiro[4.5]decano

Descripción general

Descripción

2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C11H20N4O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Agonistas del Receptor μ de Opiáceos

Este compuesto está relacionado con una serie de derivados de 2,6-dioxaspiro[4.5]decano que se han identificado como agonistas para el receptor μ . Estos receptores son receptores opioides sesgados a la proteína Gi que participan en el manejo del dolor. Los derivados de este compuesto podrían utilizarse en el desarrollo de nuevos fármacos dirigidos a estos receptores, ofreciendo tratamientos potenciales para el dolor y los trastornos relacionados con el dolor.

Terapéutica Anticancerígena

Los derivados de la estructura azaspiro decano han mostrado promesa en la investigación anticancerígena. Específicamente, se han estudiado por su eficacia contra varias líneas celulares cancerosas, incluido el carcinoma hepatocelular humano (HepG-2), el adenocarcinoma de próstata humano (PC-3) y el carcinoma colorrectal humano (HCT-116) . El compuesto en cuestión podría ser un precursor en la síntesis de estos derivados, contribuyendo al desarrollo de nuevos agentes anticancerígenos.

Síntesis de Heterociclos

Las azidas orgánicas, como el grupo azido presente en este compuesto, son instrumentales en la síntesis de varios heterociclos. Estos incluyen anillos de cinco miembros con un heteroátomo y anillos con dos heteroátomos como pirazol, isoxazol, oxazol, tiazol, oxazina y pirimidina . El compuesto podría servir como material de partida para la síntesis de estos heterociclos, que tienen numerosas aplicaciones en química medicinal.

Mecanismo De Acción

Target of Action

Spiro compounds, which this compound is a type of, are often involved in various biological activities and are found in many natural products .

Mode of Action

Without specific studies, it’s hard to determine the exact mode of action of this compound. Spiro compounds often interact with biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Spiro compounds are often involved in a wide range of biochemical processes due to their diverse biological activities .

Result of Action

Spiro compounds often exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Análisis Bioquímico

Biochemical Properties

2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane plays a significant role in various biochemical reactions, primarily due to its azido group. This functional group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, which are widely used for labeling and tracking biomolecules. The compound interacts with enzymes like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) catalysts, facilitating the formation of stable triazole linkages. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can interact with proteins and nucleic acids, allowing for the specific modification and study of these biomolecules in complex biological systems .

Cellular Effects

The effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key proteins involved in signal transduction. For instance, it can be used to label and track proteins within cells, providing insights into protein localization and function. Moreover, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane has been shown to affect gene expression by enabling the targeted modification of nucleic acids, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne-functionalized molecules in the presence of a CuAAC catalyst, resulting in the formation of triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and pathways. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can inhibit or activate enzymes by covalently modifying active sites or regulatory regions, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can vary over time. The compound is generally stable under standard laboratory conditions, but its azido group can undergo degradation when exposed to light or heat. Long-term studies have shown that 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can have sustained effects on cellular function, particularly in in vitro systems where it is used for labeling and tracking biomolecules. Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane in animal models are dose-dependent. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical applications. Additionally, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can impact metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis and subsequently distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as the presence of specific transporters and binding proteins, which can facilitate or hinder its movement within the cell .

Subcellular Localization

The subcellular localization of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the nucleus for modifying nucleic acids or to the cytoplasm for interacting with proteins. The precise localization of 2-(2-Azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane can significantly impact its efficacy in biochemical applications, making it essential to understand and control its subcellular distribution .

Propiedades

IUPAC Name |

2-(2-azidoethyl)-9-methoxy-6-oxa-2-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-16-10-2-7-17-11(8-10)3-5-15(9-11)6-4-13-14-12/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAKTJYPLLQEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCOC2(C1)CCN(C2)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.